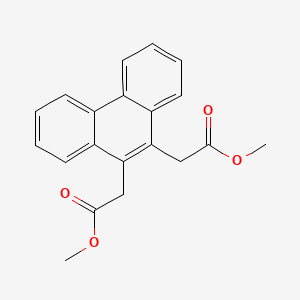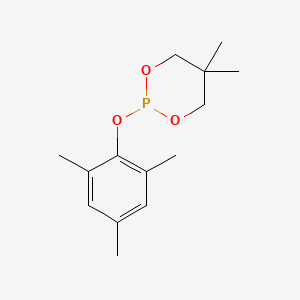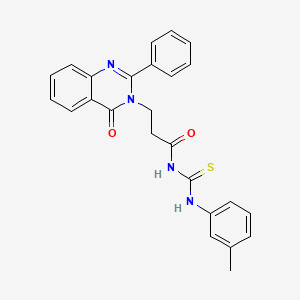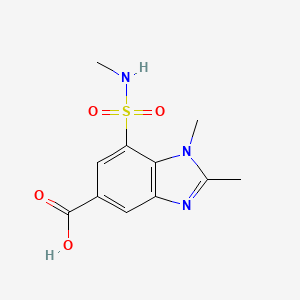![molecular formula C29H28O5 B14470227 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- CAS No. 67655-20-3](/img/structure/B14470227.png)
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenylmethoxy groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- typically involves the reaction of 2-phenylmethoxyphenol with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- involves its interaction with molecular targets through its phenylmethoxy groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. The propanol backbone provides flexibility and allows the compound to adopt various conformations, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1,3-bis(phenylmethoxy)-: Similar structure but lacks the phenoxy groups.
1,3-Bis(2-methoxyphenoxy)-2-propanol: Contains methoxy groups instead of phenylmethoxy groups.
Uniqueness
2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]- is unique due to the presence of both phenylmethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications in various fields of research .
Propiedades
Número CAS |
67655-20-3 |
|---|---|
Fórmula molecular |
C29H28O5 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
1,3-bis(2-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C29H28O5/c30-25(21-33-28-17-9-7-15-26(28)31-19-23-11-3-1-4-12-23)22-34-29-18-10-8-16-27(29)32-20-24-13-5-2-6-14-24/h1-18,25,30H,19-22H2 |
Clave InChI |
QPJCLVXLWOKIFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(COC3=CC=CC=C3OCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


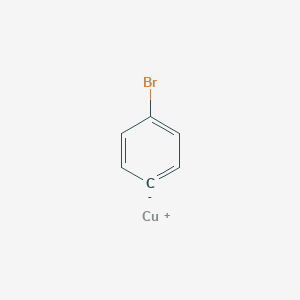
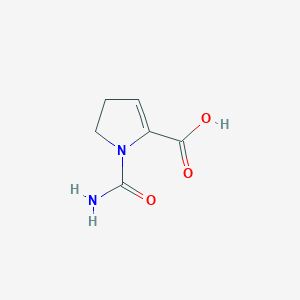
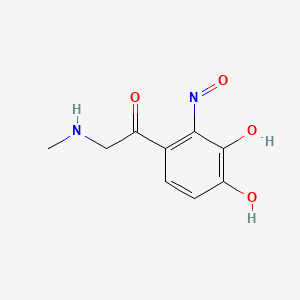
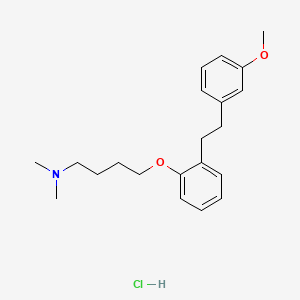
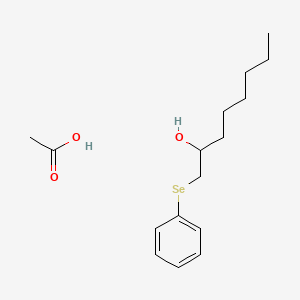
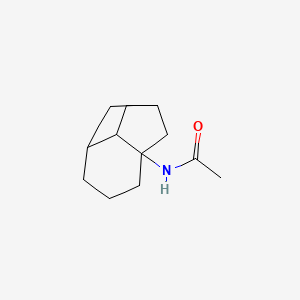
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

